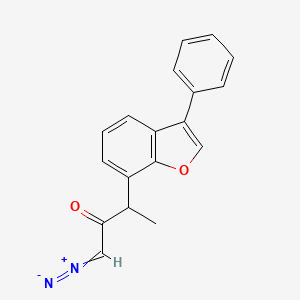
1-Diazonio-3-(3-phenyl-1-benzofuran-7-yl)but-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-3-(3-phenyl-1-benzofuran-7-yl)but-1-en-2-olate is a complex organic compound featuring a benzofuran ring, which is known for its diverse biological activities.
Méthodes De Préparation
The synthesis of 1-Diazonio-3-(3-phenyl-1-benzofuran-7-yl)but-1-en-2-olate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . Industrial production methods often utilize microwave-assisted synthesis to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
1-Diazonio-3-(3-phenyl-1-benzofuran-7-yl)but-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace diazonium groups, forming new derivatives.
Applications De Recherche Scientifique
1-Diazonio-3-(3-phenyl-1-benzofuran-7-yl)but-1-en-2-olate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing various benzofuran derivatives, which are valuable in organic synthesis and drug development.
Mécanisme D'action
The mechanism of action of 1-Diazonio-3-(3-phenyl-1-benzofuran-7-yl)but-1-en-2-olate involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anti-tumor activity. Additionally, the compound can inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects .
Comparaison Avec Des Composés Similaires
1-Diazonio-3-(3-phenyl-1-benzofuran-7-yl)but-1-en-2-olate is unique due to its specific diazonium and benzofuran moieties. Similar compounds include:
Psoralen: Known for its use in treating skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
These compounds share the benzofuran core but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound in its applications and mechanisms.
Propriétés
Numéro CAS |
59132-69-3 |
|---|---|
Formule moléculaire |
C18H14N2O2 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
1-diazo-3-(3-phenyl-1-benzofuran-7-yl)butan-2-one |
InChI |
InChI=1S/C18H14N2O2/c1-12(17(21)10-20-19)14-8-5-9-15-16(11-22-18(14)15)13-6-3-2-4-7-13/h2-12H,1H3 |
Clé InChI |
GNYIUTUKEULQOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=C1OC=C2C3=CC=CC=C3)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


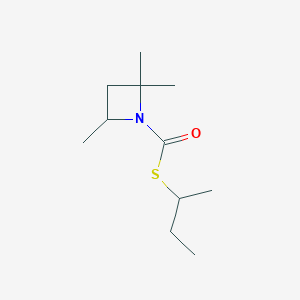
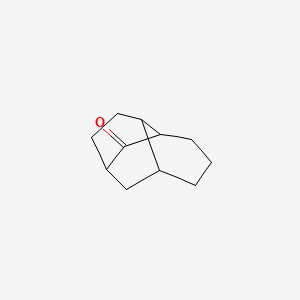
![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)

![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
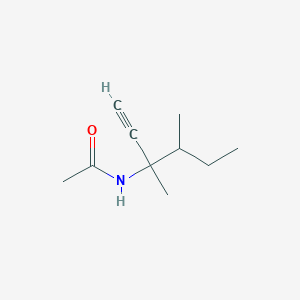

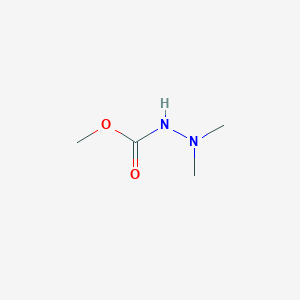

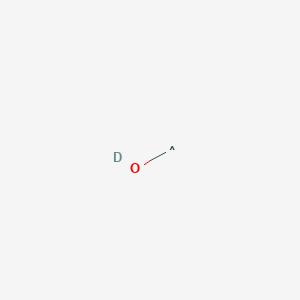
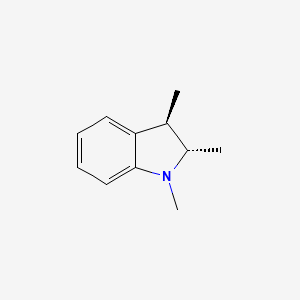
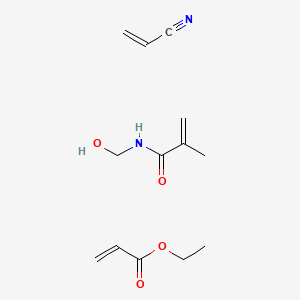
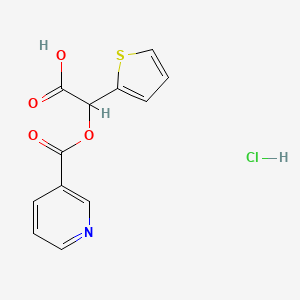
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)
